molecular formula C19H17BrN2O B4974583 2-acetyl-1-(3-bromophenyl)-2,3,4,9-tetrahydro-1H-beta-carboline

2-acetyl-1-(3-bromophenyl)-2,3,4,9-tetrahydro-1H-beta-carboline

Cat. No. B4974583
M. Wt: 369.3 g/mol
InChI Key: NGFLSNZONRXEFI-UHFFFAOYSA-N
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Description

2-acetyl-1-(3-bromophenyl)-2,3,4,9-tetrahydro-1H-beta-carboline, also known as Br-THBC, is a beta-carboline derivative that has been found to exhibit a wide range of biological activities. This compound has been the subject of numerous studies due to its potential as a therapeutic agent for various diseases. In

Mechanism of Action

The mechanism of action of 2-acetyl-1-(3-bromophenyl)-2,3,4,9-tetrahydro-1H-beta-carboline is not fully understood, but several studies have suggested that it may act through multiple pathways. It has been shown to inhibit the activity of certain enzymes, such as topoisomerase and histone deacetylase, which play important roles in cell proliferation and gene expression. It has also been found to modulate the activity of various signaling pathways, including the PI3K/Akt and MAPK/ERK pathways, which are involved in cell survival and apoptosis.
Biochemical and Physiological Effects:
2-acetyl-1-(3-bromophenyl)-2,3,4,9-tetrahydro-1H-beta-carboline has been found to have several biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by activating caspases and increasing the expression of pro-apoptotic proteins. It has also been found to inhibit angiogenesis, which is the formation of new blood vessels that are necessary for tumor growth. In addition, 2-acetyl-1-(3-bromophenyl)-2,3,4,9-tetrahydro-1H-beta-carboline has been shown to reduce inflammation and oxidative stress in the brain, which may contribute to its neuroprotective effects.

Advantages and Limitations for Lab Experiments

2-acetyl-1-(3-bromophenyl)-2,3,4,9-tetrahydro-1H-beta-carboline has several advantages for lab experiments, including its relatively low toxicity and its ability to selectively target cancer cells. However, its solubility in water is relatively low, which may limit its use in certain experiments. In addition, more research is needed to fully understand its mechanism of action and potential side effects.

Future Directions

There are several future directions for research on 2-acetyl-1-(3-bromophenyl)-2,3,4,9-tetrahydro-1H-beta-carboline. One area of interest is its potential as a therapeutic agent for neurodegenerative disorders, such as Alzheimer's disease. Another area of interest is its potential as an antimicrobial agent for the treatment of infectious diseases. In addition, more research is needed to fully understand its mechanism of action and potential side effects, as well as to develop more efficient synthesis methods.

Synthesis Methods

2-acetyl-1-(3-bromophenyl)-2,3,4,9-tetrahydro-1H-beta-carboline can be synthesized through a multi-step process involving the reaction of tryptamine with 3-bromobenzaldehyde and subsequent reduction with sodium borohydride. The final product is obtained through acetylation of the intermediate compound.

Scientific Research Applications

2-acetyl-1-(3-bromophenyl)-2,3,4,9-tetrahydro-1H-beta-carboline has been extensively studied for its potential as a therapeutic agent for various diseases, including cancer, neurodegenerative disorders, and infectious diseases. It has been found to exhibit anti-cancer activity by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines. It has also been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain. In addition, 2-acetyl-1-(3-bromophenyl)-2,3,4,9-tetrahydro-1H-beta-carboline has been found to have antimicrobial activity against various pathogens, including bacteria and fungi.

properties

IUPAC Name

1-[1-(3-bromophenyl)-1,3,4,9-tetrahydropyrido[3,4-b]indol-2-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17BrN2O/c1-12(23)22-10-9-16-15-7-2-3-8-17(15)21-18(16)19(22)13-5-4-6-14(20)11-13/h2-8,11,19,21H,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGFLSNZONRXEFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC2=C(C1C3=CC(=CC=C3)Br)NC4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[1-(3-Bromophenyl)-1,3,4,9-tetrahydropyrido[3,4-b]indol-2-yl]ethanone

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